molecular formula C₂₇H₃₈O₃S B1145260 (5Z,8Z,11Z,14Z,17Z)-5,8,11,14,17-Eicosapentaen-1-ol-1-(4-methylbenzenesulfonate) CAS No. 1802728-83-1

(5Z,8Z,11Z,14Z,17Z)-5,8,11,14,17-Eicosapentaen-1-ol-1-(4-methylbenzenesulfonate)

Cat. No.: B1145260
CAS No.: 1802728-83-1
M. Wt: 442.65
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5Z,8Z,11Z,14Z,17Z)-5,8,11,14,17-Eicosapentaen-1-ol-1-(4-methylbenzenesulfonate) is a derivative of eicosapentaenoic acid (EPA), a polyunsaturated fatty acid commonly found in fish oils

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z,8Z,11Z,14Z,17Z)-5,8,11,14,17-Eicosapentaen-1-ol-1-(4-methylbenzenesulfonate) typically involves the following steps:

    Starting Material: The process begins with eicosapentaenoic acid (EPA).

    Esterification: EPA is first converted to its corresponding alcohol, , through reduction reactions using reagents such as lithium aluminum hydride (LiAlH4).

    Sulfonation: The alcohol is then reacted with (tosyl chloride) in the presence of a base like pyridine or triethylamine to form the sulfonate ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the double bonds, using reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

    Reduction: Reduction of the double bonds can be achieved using hydrogenation catalysts like palladium on carbon (Pd/C).

    Substitution: The sulfonate group can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4, or m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Hydrogen gas (H2) with Pd/C or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like ammonia (NH3), primary amines (R-NH2), or thiols (R-SH).

Major Products

    Oxidation: Products include epoxides, diols, or carboxylic acids depending on the extent of oxidation.

    Reduction: Saturated hydrocarbons or partially hydrogenated products.

    Substitution: Various sulfonamide or sulfonate ester derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5Z,8Z,11Z,14Z,17Z)-5,8,11,14,17-Eicosapentaen-1-ol-1-(4-methylbenzenesulfonate) is used as a precursor for synthesizing complex molecules. Its multiple double bonds and reactive sulfonate group make it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medical research, this compound is studied for its potential anti-inflammatory and anti-cancer properties. The sulfonate ester group can enhance the solubility and bioavailability of the compound, making it a candidate for drug development.

Industry

Industrially, this compound can be used in the formulation of specialized lubricants and surfactants due to its unique chemical structure. It may also find applications in the production of polymers and coatings.

Mechanism of Action

The biological effects of (5Z,8Z,11Z,14Z,17Z)-5,8,11,14,17-Eicosapentaen-1-ol-1-(4-methylbenzenesulfonate) are primarily mediated through its interaction with cellular membranes and signaling pathways. The compound can modulate the activity of enzymes involved in inflammation, such as cyclooxygenases (COX) and lipoxygenases (LOX), by altering the lipid composition of cell membranes. This modulation can lead to reduced production of pro-inflammatory eicosanoids.

Comparison with Similar Compounds

Similar Compounds

    Eicosapentaenoic acid (EPA): The parent compound, lacking the sulfonate ester group.

    Docosahexaenoic acid (DHA): Another polyunsaturated fatty acid with similar anti-inflammatory properties.

    Arachidonic acid (AA): A polyunsaturated fatty acid involved in inflammatory processes.

Uniqueness

The presence of the sulfonate ester group in (5Z,8Z,11Z,14,17Z)-5,8,11,14,17-Eicosapentaen-1-ol-1-(4-methylbenzenesulfonate) enhances its solubility and reactivity compared to its parent compound, eicosapentaenoic acid. This modification can lead to improved pharmacokinetic properties and broader applications in various fields.

(5Z,8Z,11Z,14,17Z)-5,8,11,14,17-Eicosapentaen-1-ol-1-(4-methylbenzenesulfonate) , covering its synthesis, reactions, applications, and unique characteristics

Properties

CAS No.

1802728-83-1

Molecular Formula

C₂₇H₃₈O₃S

Molecular Weight

442.65

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.